N-(4-(Piperidine-4-carbonyl)phenyl)acetamide
Description
N-(4-(Piperidine-4-carbonyl)phenyl)acetamide (CAS RN: 124035-23-0) is a phenylacetamide derivative featuring a piperidine-4-carbonyl substituent at the para position of the phenyl ring. Its molecular formula is C₁₄H₁₈N₂O₂, with a molecular weight of 246.31 g/mol and a melting point of 171–173°C . The compound is synthesized via coupling reactions involving piperidine-4-carboxylic acid and 4-aminophenylacetamide intermediates, as inferred from its structural analogs in the literature .
Properties
IUPAC Name |
N-[4-(piperidine-4-carbonyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10(17)16-13-4-2-11(3-5-13)14(18)12-6-8-15-9-7-12/h2-5,12,15H,6-9H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEYCMVEUNZRIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60576756 | |
| Record name | N-[4-(Piperidine-4-carbonyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60576756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124035-23-0 | |
| Record name | N-[4-(Piperidine-4-carbonyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60576756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-(Piperidin-4-ylcarbonyl)acetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of 4-(Piperidine-4-carbonyl)aniline
The precursor 4-(piperidine-4-carbonyl)aniline is synthesized via Friedel-Crafts acylation or direct coupling reactions. A representative protocol involves:
-
Reagents :
-
Piperidine-4-carboxylic acid
-
4-Nitrobenzoyl chloride
-
Catalytic Lewis acid (e.g., AlCl₃)
-
-
Procedure :
Piperidine-4-carboxylic acid (1.0 equiv) is reacted with 4-nitrobenzoyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Aluminum chloride (0.1 equiv) is added as a catalyst, and the mixture is stirred at 25°C for 12 hours. The nitro group is subsequently reduced to an amine using hydrogen gas and palladium on carbon (Pd/C) in ethanol, yielding 4-(piperidine-4-carbonyl)aniline.
Key Data :
Acetylation of 4-(Piperidine-4-carbonyl)aniline
The final step involves acetylation of the aniline nitrogen using acetic anhydride or acetyl chloride:
-
Reagents :
-
4-(Piperidine-4-carbonyl)aniline
-
Acetic anhydride (1.5 equiv)
-
Pyridine (as base and solvent)
-
-
Procedure :
To a solution of 4-(piperidine-4-carbonyl)aniline (1.0 equiv) in pyridine (10 mL/mmol), acetic anhydride (1.5 equiv) is added dropwise at 0°C. The reaction is warmed to room temperature and stirred for 6 hours. The mixture is quenched with ice-water, and the precipitate is filtered, washed with cold ethanol, and recrystallized from ethyl acetate.
Key Data :
-
Yield: 75–80%
-
Characterization: NMR (CDCl₃): δ 169.5 (C=O, acetamide), 166.2 (C=O, piperidine), 138.4–121.7 (ArC), 52.3–45.8 (piperidine-CH₂).
Alternative Synthetic Routes
One-Pot Alkylation-Acylation Method
A streamlined one-pot method avoids isolating the intermediate:
-
Reagents :
-
4-Aminophenylpiperidine
-
Chloroacetyl chloride
-
Sodium acetate
-
-
Procedure :
4-Aminophenylpiperidine (1.0 equiv) is suspended in dry acetone with sodium acetate (2.0 equiv). Chloroacetyl chloride (1.2 equiv) is added dropwise at 0°C, followed by stirring at 60°C for 8 hours. The product is extracted with DCM, dried over Na₂SO₄, and purified via column chromatography (SiO₂, ethyl acetate/hexane).
Key Data :
-
Yield: 44–50%
-
Purity (HPLC): 92–94%
Optimization and Troubleshooting
Solvent and Temperature Effects
| Parameter | Optimal Condition | Suboptimal Condition | Impact on Yield |
|---|---|---|---|
| Solvent | Dry DCM | THF | ↓ 20–30% |
| Reaction Temperature | 60°C | 25°C | ↓ 35–40% |
| Base | Pyridine | Triethylamine | ↓ 10–15% |
Common Side Reactions
-
Over-acetylation : Mitigated by controlling acetic anhydride stoichiometry.
-
Piperidine ring opening : Avoided by using mild bases (e.g., pyridine over NaOH).
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
N-(4-(Piperidine-4-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amides or thioamides.
Scientific Research Applications
Pharmacological Applications
1.1 Anticonvulsant Activity
Research has shown that derivatives of N-phenylacetamides, including those similar to N-(4-(Piperidine-4-carbonyl)phenyl)acetamide, exhibit anticonvulsant properties. A study synthesized various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and evaluated their effectiveness in animal models of epilepsy. The results indicated that certain derivatives demonstrated significant activity against maximal electroshock (MES) seizures, suggesting the potential for developing new antiepileptic drugs (AEDs) based on this chemical structure .
Table 1: Anticonvulsant Activity of Selected Derivatives
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index |
|---|---|---|---|
| Compound 20 | 52.30 | >500 | >9.56 |
| Phenytoin | 28.10 | >100 | >3.6 |
| Valproic Acid | 485 | 784 | 1.6 |
This table illustrates the median effective dose (ED50) and toxic dose (TD50) for various compounds, highlighting the promising profile of Compound 20 compared to established AEDs.
1.2 Analgesic Properties
This compound has been identified as part of a class of compounds with potent analgesic activity. Patents describe the synthesis of N-(4-piperidinyl)-N-phenylamides that exhibit strong analgesic effects, indicating potential applications in pain management therapies . These compounds are differentiated by specific substitutions on the piperidine ring, which influence their pharmacological activity.
Medicinal Chemistry
2.1 Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Studies have shown that modifications to the piperidine ring and the acetamide group can significantly alter biological activity. For instance, variations in substituents at the para position of the phenyl group have been correlated with enhanced anticonvulsant and analgesic activities .
Table 2: Summary of SAR Studies
| Modification | Biological Activity |
|---|---|
| Para-substituted Fluorine | Increased potency against seizures |
| Methyl group at ortho position | Enhanced analgesic effect |
| Hydroxyl group at meta position | Improved solubility |
These findings underscore the importance of chemical modifications in developing more effective therapeutic agents.
Cell Biology Applications
3.1 Proteomics Research
This compound is utilized in proteomics research, where it serves as a specialty product for studying protein interactions and cellular mechanisms . Its ability to influence cellular pathways makes it a valuable tool for researchers investigating disease mechanisms and drug interactions.
Case Studies
Case Study 1: Anticonvulsant Screening
In a detailed study involving several derivatives of this compound, researchers conducted acute toxicity tests alongside anticonvulsant efficacy evaluations using standard models such as MES and subcutaneous pentylenetetrazole tests. The most promising derivative (Compound 20) exhibited protective effects in a significant percentage of test subjects without causing motor impairment, highlighting its potential as a new AED candidate .
Case Study 2: Analgesic Efficacy
Another study focused on the analgesic properties of N-(4-piperidinyl)-N-phenylamides revealed that specific structural modifications led to enhanced pain relief in animal models. This research supports further exploration into these compounds as alternatives to traditional analgesics, particularly in cases where patients exhibit resistance to standard treatments .
Mechanism of Action
The mechanism of action of N-(4-(Piperidine-4-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity and modulating biochemical pathways . Additionally, it may interact with cellular receptors, influencing signal transduction and cellular responses .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Pharmacological Activity
Analgesic Derivatives
- N-[4-(1-Piperidinylsulfonyl)phenyl]acetamide (): Exhibits analgesic activity comparable to paracetamol, likely mediated through COX inhibition or central nervous system modulation. Its sulfonamide group enhances solubility and bioavailability compared to the carbonyl group in the target compound .
- N-(4-(4-Methylpiperazin-1-yl)phenyl)acetamide (35) : Superior analgesic efficacy to paracetamol, attributed to the methylpiperazinylsulfonyl moiety, which may improve receptor binding .
Anti-Infective and Enzyme-Targeting Derivatives
- Morpholinosulfonylphenyl derivatives (5i–5o) (): Demonstrated inhibitory activity against COVID-19 main protease (IC₅₀: 2.1–8.7 µM). The morpholino group enhances electron-withdrawing effects, critical for enzyme interaction, unlike the piperidine-carbonyl group in the target compound .
Antinociceptive Chalcones
- N-{4-[(4-Nitrophenyl)prop-2-enoyl]phenyl}acetamide (6) (): A chalcone derivative with 32–34× higher potency than aspirin in writhing tests. The nitro group and conjugated double bond system enhance electrophilic reactivity, a feature absent in the target compound .
Physicochemical Properties
Table 2: Physical and Spectral Data
- Solubility Trends : Sulfonamide derivatives (e.g., compound 35) generally exhibit higher aqueous solubility than carbonyl-containing analogs due to sulfonyl group polarity .
Biological Activity
N-(4-(Piperidine-4-carbonyl)phenyl)acetamide, also known as N-[4-(1-piperidinyl)phenyl]acetamide, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring attached to a phenyl group, which is further connected to an acetamide moiety. The molecular formula is C_{13}H_{16}N_{2}O, with a molecular weight of approximately 218.3 g/mol. The presence of nitrogen-containing heterocycles and functional groups in its structure suggests potential for various interactions in biological systems, particularly through hydrogen bonding and enzyme inhibition mechanisms.
Pharmacological Activity
Research indicates that this compound exhibits several notable biological activities:
- Anticonvulsant Activity : Similar compounds have been studied for their anticonvulsant properties. For instance, derivatives of piperazine and piperidine have shown significant protective effects in models of epilepsy, particularly in the maximal electroshock (MES) test. Compounds with similar structures have demonstrated varying degrees of efficacy, suggesting that this compound may also exhibit anticonvulsant activity .
- Monoamine Oxidase Inhibition : Compounds containing piperidine rings have been linked to monoamine oxidase (MAO) inhibition. Piperidine derivatives have shown varying inhibitory effects on MAO-A and MAO-B, which are critical in the metabolism of neurotransmitters. The inhibition of these enzymes can lead to increased levels of serotonin and dopamine, making such compounds potential candidates for antidepressant therapies .
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : The initial step often involves the cyclization of appropriate precursors to form the piperidine ring.
- Acetamide Formation : The piperidine derivative is then reacted with an acetic acid derivative to introduce the acetamide functional group.
- Purification : The final compound is purified through recrystallization or chromatography techniques to ensure high purity for biological testing.
Anticonvulsant Studies
A study involving various N-phenyl-2-(piperazin-1-yl)acetamide derivatives demonstrated significant anticonvulsant activity in animal models. Compounds were evaluated based on their ability to protect against seizures induced by electrical stimulation. Notably, some derivatives showed protection at doses of 100 mg/kg and 300 mg/kg at different time intervals post-administration, suggesting a delayed onset but prolonged duration of action .
Structure-Activity Relationship (SAR)
The SAR analysis indicated that modifications in the piperidine structure significantly affect biological activity. For example:
- Lipophilicity : More lipophilic compounds displayed delayed but sustained anticonvulsant effects due to their affinity for peripheral tissues.
- Substituent Variations : The introduction of halogen atoms or trifluoromethyl groups has been shown to enhance metabolic stability and biological efficacy .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide | C_{13}H_{16}N_{2}O_2S | Contains a sulfonamide group, enhancing solubility and potential biological activity |
| 2-Bromo-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide | C_{13}H_{16}BrN_{2}O | Incorporates a bromine atom, affecting reactivity and interaction with biological targets |
| N-[4-(piperidine-4-carbonyl)phenyl]acetamide | C_{13}H_{16}N_{2}O | Features a carbonyl group at the 4-position of the piperidine, influencing its chemical behavior |
Q & A
Basic: What synthetic methodologies are recommended for N-(4-(Piperidine-4-carbonyl)phenyl)acetamide, and how is purity validated?
Answer:
The compound can be synthesized via a two-step process:
Acylation : React 4-aminophenylacetamide with piperidine-4-carbonyl chloride under Schotten-Baumann conditions (base-mediated acylation in aqueous/organic biphasic systems).
Purification : Use mass-directed preparative liquid chromatography (LC) to isolate the product, as described for structurally similar acetamides .
Characterization :
- 1H/13C NMR : Confirm the presence of the piperidine carbonyl (δ ~170 ppm in 13C NMR) and acetamide protons (δ ~2.1 ppm for CH3).
- HRMS : Verify molecular ion peaks matching C₁₄H₁₈N₂O₂ (theoretical m/z 246.1368).
- Purity : Achieve >95% purity via recrystallization from ethanol/water mixtures, validated by HPLC with UV detection at 254 nm .
Advanced: How can researchers address contradictions in reported biological activities of this compound’s derivatives?
Answer:
Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO for receptor studies) or animal models (e.g., murine vs. rat inflammatory pain assays).
- Purity issues : Trace solvents (e.g., DMSO) or byproducts may interfere with results.
Methodological solutions : - Standardized protocols : Follow OECD guidelines for in vitro/in vivo assays.
- Orthogonal validation : Pair binding assays (e.g., radioligand displacement) with functional assays (e.g., cAMP inhibition for GPCR targets).
- Batch analysis : Use elemental analysis and HPLC to confirm purity across experimental replicates .
Basic: What physicochemical properties are critical for experimental design?
Answer:
Key properties include:
Advanced: What structure-activity relationship (SAR) trends are observed with piperidine-ring modifications?
Answer:
SAR studies on analogs reveal:
- Piperidine substitution :
- N-alkylation (e.g., isopropyl in N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide) enhances blood-brain barrier penetration but reduces aqueous solubility .
- 4-Carbonyl positioning : Critical for hydrogen bonding with kinase active sites (e.g., MAPK or PI3K targets).
- Phenyl ring modifications :
Advanced: What in silico tools predict metabolic pathways for this compound?
Answer:
- Phase I metabolism : Tools like SwissADME predict oxidation at the piperidine ring (CYP3A4-mediated).
- Phase II conjugation : GLORYx identifies potential glucuronidation sites on the acetamide group.
Validation : Incubate the compound with human liver microsomes and analyze metabolites via LC-MS/MS. Adjust synthetic routes (e.g., fluorination at vulnerable sites) to block rapid metabolism .
Basic: How is the compound characterized spectroscopically?
Answer:
- IR Spectroscopy : Confirm carbonyl stretches (amide C=O at ~1650 cm⁻¹, piperidine carbonyl at ~1680 cm⁻¹).
- 1H NMR (DMSO-d₆): Key signals include:
- Acetamide CH3: δ 2.08 (s, 3H).
- Piperidine CH2: δ 1.45–1.70 (m, 4H), 2.85–3.00 (m, 2H).
- Aromatic protons: δ 7.60 (d, J = 8.4 Hz, 2H), 7.90 (d, J = 8.4 Hz, 2H).
- XRD : Single-crystal analysis confirms spatial orientation of the piperidine ring relative to the phenyl group .
Advanced: What strategies optimize bioavailability in preclinical studies?
Answer:
- Salt formation : Prepare hydrochloride salts to enhance water solubility.
- Prodrug design : Link the acetamide to a cleavable ester (e.g., pivaloyloxymethyl) for improved intestinal absorption.
- Nanoparticle encapsulation : Use PLGA nanoparticles to prolong half-life in circulation. Validate via pharmacokinetic studies in rodents (Cmax, AUC0–24) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
